molecular formula C12H11N3O2 B11951834 1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione CAS No. 21418-74-6

1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione

Cat. No.: B11951834
CAS No.: 21418-74-6
M. Wt: 229.23 g/mol
InChI Key: XEFUXDIPGAFJHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-amino-2-phenylpyrimidin-4(3H)-one with suitable reagents to form the desired imidazo[1,2-C]pyrimidine ring system . The reaction conditions often include heating the reactants in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione is unique due to its specific imidazo[1,2-C]pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research .

Properties

CAS No.

21418-74-6

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

6-phenyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidine-5,7-dione

InChI

InChI=1S/C12H11N3O2/c16-11-8-10-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2

InChI Key

XEFUXDIPGAFJHA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=O)N(C2=O)C3=CC=CC=C3)N1

Origin of Product

United States

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